molecular formula C4H6N2O B1323194 Oxazol-5-ylmethanamine CAS No. 847644-09-1

Oxazol-5-ylmethanamine

Cat. No.: B1323194
CAS No.: 847644-09-1
M. Wt: 98.1 g/mol
InChI Key: ZPIDZCBCCUTEEI-UHFFFAOYSA-N
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Description

Oxazol-5-ylmethanamine is a chemical compound characterized by the presence of an oxazole ring and an amine group. The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.

Scientific Research Applications

Mechanism of Action

Target of Action

Oxazol-5-ylmethanamine is a synthetic compound with chiral properties It has been shown to inhibit the growth of breast cancer cells , suggesting that it may target pathways involved in cell proliferation and survival.

Mode of Action

It has been shown to induce apoptosis in breast cancer cells . Apoptosis is a form of programmed cell death, which suggests that this compound may interact with its targets to disrupt normal cell function and trigger cell death.

Biochemical Pathways

Given its apoptotic effect on breast cancer cells , it is likely that it impacts pathways related to cell survival and death

Result of Action

The primary known result of this compound’s action is the induction of apoptosis in breast cancer cells . This suggests that the compound may have potential as an anticancer agent.

Safety and Hazards

While specific safety and hazard information for Oxazol-5-ylmethanamine is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

Oxazole and its derivatives have been gaining attention in recent years due to their increasing importance in the field of medicinal chemistry . The important information presented in various researches will work as an impetus for new views in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Biochemical Analysis

Biochemical Properties

Oxazol-5-ylmethanamine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between this compound and these enzymes often involve binding to the active sites, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with proteins, influencing their stability and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes. These cellular effects highlight the importance of this compound in regulating cellular homeostasis and its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For example, this compound can inhibit the activity of kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes. These molecular mechanisms provide insights into how this compound exerts its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. Studies have demonstrated that this compound is relatively stable under controlled conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes and its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models, with both threshold effects and toxic or adverse effects observed at high doses. At lower dosages, this compound has been shown to modulate cellular processes without causing significant toxicity. At higher dosages, this compound can induce toxic effects, including cellular damage, inflammation, and apoptosis. These dosage-dependent effects are essential for determining the therapeutic window of this compound and its safety profile in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within cells. Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins such as albumin, which facilitates its distribution throughout the body. These transport and distribution mechanisms are essential for understanding the bioavailability and tissue-specific effects of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through specific targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall impact on cellular processes. Understanding these localization patterns can provide insights into the mechanisms underlying the compound’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including oxazol-5-ylmethanamine, can be achieved through various methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones . This method is favored for its efficiency and versatility in producing oxazole-based compounds.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the van Leusen synthesis or other established synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Oxazol-5-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxazole-5-carboxylic acids, oxazol-5-ylmethanol, and various substituted oxazole derivatives .

Comparison with Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness: Oxazol-5-ylmethanamine stands out due to its specific structural features and the presence of an amine group, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-oxazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4-2-6-3-7-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIDZCBCCUTEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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